molecular formula C8H14N2 B2638786 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine CAS No. 933750-04-0

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine

Cat. No.: B2638786
CAS No.: 933750-04-0
M. Wt: 138.214
InChI Key: LMMHCYXULJUMBC-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine is a bicyclic amine compound with the molecular formula C8H14N2. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentenes and palladium-catalyzed 1,2-aminoacyloxylation reactions. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) for the determination of enantiomeric purity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used as an oxidizing agent.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts.

    Substitution: Various electrophilic reagents can be used to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites of target molecules, potentially inhibiting or activating their function. Detailed studies on its molecular targets and pathways are ongoing .

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMHCYXULJUMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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